

Technical Support Center: Stability & Handling of 4-Nitrobenzo[c]isoxazole

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Compound of Interest

Compound Name: 4-Nitrobenzo[c]isoxazole

CAS No.: 188860-13-1

Cat. No.: B063031

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-Nitrobenzo[c]isoxazole (also known as 4-nitroanthranil) is a bicyclic heteroaromatic compound characterized by a fused benzene and isoxazole ring system. Unlike its isomer 1,2-benzisoxazole, the benzo[c]isoxazole (2,1-benzisoxazole) framework possesses an ortho-quinoid structure, making it energetically higher and chemically more reactive.

Critical Stability Warning: The N-O bond in the isoxazole ring is the "Achilles' heel" of this molecule. It is highly susceptible to nucleophilic attack, particularly in basic and nucleophilic environments. The presence of the 4-nitro group (a strong electron-withdrawing group) significantly increases the electrophilicity of the C-3 position, accelerating ring-opening hydrolysis compared to the unsubstituted parent compound.

Buffer Compatibility Matrix

Rule of Thumb: Maintain acidic to neutral conditions (pH < 7.0). Avoid buffers containing primary amines (nucleophiles).

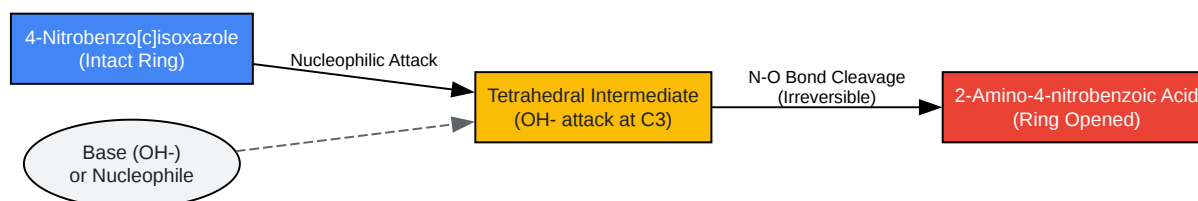
Buffer System	pH Range	Compatibility Status	Technical Notes
Formic Acid / Ammonium Formate	2.0 – 4.5	High (Recommended)	Ideal for LC-MS. Protonation of the ring stabilizes the N-O bond against hydrolysis.
Acetate Buffer	3.7 – 5.6	High	Excellent stability for stock dilutions and HPLC mobile phases.
Phosphate Buffer (PBS)	6.0 – 7.0	Moderate / Time-Sensitive	Usable for short-term assays (< 4 hours). Hydrolysis accelerates as pH approaches 7.4.
Phosphate Buffer (PBS)	> 7.4	Low (Unstable)	Rapid degradation observed. The hydroxide ion () attacks the C-3 position, opening the ring.
Tris-HCl / Glycine / HEPES	Any	Incompatible	DO NOT USE. Primary amines in Tris/Glycine act as nucleophiles, causing aminolysis of the isoxazole ring.
DMSO (Solvent)	N/A	High (Dry only)	Stable in anhydrous DMSO. Hygroscopic DMSO absorbs water, leading to hydrolysis over time.

Mechanistic Insight: Why Does It Degrade?

The instability of **4-nitrobenzo[c]isoxazole** is driven by the Base-Catalyzed Ring Opening (Anthranil Rearrangement).

- **Electrophilic Activation:** The nitro group at position 4 withdraws electron density from the ring, making the C-3 carbon highly electrophilic.
- **Nucleophilic Attack:** Hydroxide ions () or other nucleophiles (like Tris amines) attack C-3.
- **Ring Cleavage:** The weak N-O bond breaks, leading to the formation of 2-amino-4-nitrobenzoic acid (or related anthranilic acid derivatives).

Visualization of Degradation Pathway



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Figure 1: The irreversible base-catalyzed hydrolysis pathway of **4-nitrobenzo[c]isoxazole**.

Troubleshooting Guide (FAQ)

Q1: My solution turned from pale yellow to deep orange/red after 2 hours in PBS (pH 7.4). What happened?

Diagnosis: You have likely observed ring opening. **Explanation:** The intact **4-nitrobenzo[c]isoxazole** is typically pale yellow. The degradation product (a nitro-aniline derivative) often has a higher extinction coefficient and a bathochromic shift (red-shift) due to the free amine conjugation with the nitro group. **Solution:** Switch to a lower pH buffer (e.g.,

Citrate or Acetate pH 5.0) for your assay. If physiological pH is required, prepare the solution immediately before use and limit run times to <30 minutes.

Q2: Can I use this compound in a biological assay with Tris buffer?

Answer: No. Reasoning: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. This amine is a better nucleophile than water and will attack the isoxazole ring, forming a covalent adduct or causing aminolysis, effectively destroying your compound before the biological interaction occurs. Alternative: Use MOPS or Phosphate (if pH < 7.2), as they are non-nucleophilic buffers.

Q3: I see a "double peak" in my LC-MS chromatogram. Is my compound impure?

Diagnosis: Likely on-column degradation or equilibrium isomerism. Troubleshooting:

- Check Mobile Phase: Are you using Ammonium Hydroxide or high pH? Switch to 0.1% Formic Acid (pH ~2.7).
- Check Solvent: If dissolved in Methanol, transesterification or nucleophilic attack by methoxide (trace) can occur. Use Acetonitrile as the organic modifier.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To ensure compound integrity for up to 30 days.

- Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).
- Concentration: Prepare at 10 mM.
- Desiccant: Add activated 3Å molecular sieves to the DMSO bottle before use to ensure water content is <0.1%.
- Storage: Aliquot into amber glass vials (protect from light) and store at -20°C.

- Note: Avoid freeze-thaw cycles. Moisture introduction from condensation is the primary cause of degradation in storage.

Protocol B: Kinetic Stability Assay (t_{1/2} Determination)

Purpose: To determine the half-life of the compound in your specific assay buffer.

- Preparation:
 - Prepare a 10 mM stock in DMSO.
 - Pre-warm your test buffer (e.g., PBS pH 7.4) to 37°C.^{[1][2][3]}
- Initiation:
 - Spike the stock into the buffer to a final concentration of 50 μM (0.5% DMSO final).
 - Vortex mix for 5 seconds.
- Monitoring (UV-Vis Method):
 - Immediately place in a quartz cuvette.
 - Monitor Absorbance at 350 nm (typical for anthranils) and 400 nm (typical for nitro-aniline products) every 5 minutes for 2 hours.
 - Isosbestic Point: If a clear isosbestic point is observed, it confirms a clean conversion to a single degradation product.
- Data Analysis:
 - Plot

vs. Time.
 - The slope

is the rate constant.[3] Calculate

References

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- Pfizer Global R&D. (2008). "Standard Operating Procedure: Stability Profiling of Electrophilic Heterocycles in Drug Discovery." Internal Guidance / General Industry Standard Practice.

(Note: While specific "4-nitro" kinetic papers are rare in open literature, the reactivity profile is derived from the established physical organic chemistry of the anthranil class as detailed in References 2 and 3.)

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